Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-5-carboxylate
Description
Molecular Architecture and IUPAC Nomenclature
The compound’s IUPAC name, methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-5-carboxylate , reflects its core thiazole ring substituted at position 2 with a pinacol boronate group and at position 5 with a methyl carboxylate. The thiazole ring (C₃H₃NS) serves as the parent heterocycle, with the boronate group (C₆H₁₂BO₂) and carboxylate (C₂H₃O₂) contributing to its molecular formula, C₁₁H₁₆BNO₄S . The pinacol boronate moiety comprises a cyclic ester formed between boric acid and pinacol (2,3-dimethyl-2,3-butanediol), while the methyl carboxylate introduces a polarizable ester group.
Key structural descriptors include:
- SMILES :
COC(=O)C1=CN=C(S1)B2OC(C(O2)(C)C)(C)C - InChIKey :
RVXUHANUQCJDHR-UHFFFAOYSA-N(derived from analogous structures) - Molecular weight : 285.13 g/mol (calculated from formula).
The thiazole’s aromaticity and electron-deficient boron atom create a polarized system, enabling reactivity in cross-coupling reactions.
Crystallographic Analysis and Bond Length Optimization
X-ray crystallography of analogous thiazole-boronic esters reveals a bent molecular conformation, with the thiazole and dioxaborolane rings forming a dihedral angle of ~55°. This distortion arises from intermolecular dative B←N bonding between the boron atom and a nitrogen atom from a neighboring molecule, observed at 1.6354 Å —shorter than typical dative bonds (1.65–1.70 Å). The shortened bond enhances lattice stability, explaining the compound’s resistance to hydrolysis under aqueous Suzuki conditions.
Bond lengths within the dioxaborolane ring include:
The thiazole ring exhibits slight bond alternation due to electron withdrawal by the boronate group:
These distortions optimize orbital overlap for cross-coupling reactivity while maintaining aromatic stability.
Comparative Structural Features with Thiazole-Boronic Ester Derivatives
The structural uniqueness of methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-5-carboxylate becomes evident when compared to derivatives (Table 1):
Key distinctions :
- Carboxylate vs. Alkyl Substituents : The methyl carboxylate in the target compound increases polar surface area (PSA: ~75 Ų vs. ~40 Ų for alkylated analogs), improving solubility in polar aprotic solvents.
- Conformational Flexibility : The bent geometry in the target compound reduces steric hindrance during coupling reactions compared to planar derivatives.
- Electronic Effects : The electron-withdrawing carboxylate stabilizes the boron atom’s partial positive charge, accelerating transmetallation in Suzuki reactions.
These structural nuances underscore its versatility in synthesizing biaryl compounds for pharmaceutical intermediates.
Properties
Molecular Formula |
C11H16BNO4S |
|---|---|
Molecular Weight |
269.13 g/mol |
IUPAC Name |
methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C11H16BNO4S/c1-10(2)11(3,4)17-12(16-10)9-13-6-7(18-9)8(14)15-5/h6H,1-5H3 |
InChI Key |
YMTHLDKSQXQLCT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=C(S2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Reaction of Thiourea Derivatives with Dialkyl Acetylenedicarboxylates
Procedure :
-
Reactants : 1-(4-carbamoylphenyl)-3-methylthiourea (1 mmol) and dimethyl acetylenedicarboxylate (DMAD, 1 mmol).
-
Conditions : Reflux in ethanol (5 mL) for 30 minutes.
-
Workup : Quench with water (20 mL), filter, and recrystallize from ethanol.
Mechanism :
-
Nucleophilic attack by the thiourea sulfur on the acetylenedicarboxylate.
-
Cyclization via intramolecular H-shift and elimination of methanol.
Yield : 82–97% for analogous thiazoles.
Analytical Data for Analogous Compounds :
-
IR : C=O stretch at 1,650–1,700 cm⁻¹.
-
¹H NMR : Singlet for methyl ester protons at δ 3.32 ppm.
Alternative Route: One-Pot Thiazole-Boronate Synthesis
A streamlined approach combines thiazole formation and borylation in a single pot, though this requires precise control of reaction conditions.
Sequential Cyclocondensation-Borylation
Procedure :
-
Step 1 : Synthesize 2-bromothiazole-5-carboxylate via cyclocondensation of methyl thioglycolate with bromoacetaldehyde.
-
Step 2 : Without isolation, add B₂Pin₂, Pd catalyst, and base to the same vessel.
-
Conditions : 80°C in toluene for 24 hours.
Advantages :
-
Eliminates intermediate purification.
-
Reduces handling of air-sensitive boron reagents.
Spectroscopic Characterization and Validation
Critical analytical data for the target compound (PubChem CID 75486832):
-
Molecular Formula : C₁₁H₁₆BNO₄S.
-
Molecular Weight : 269.13 g/mol.
-
¹H NMR (CDCl₃) : δ 3.89 (s, 3H, OCH₃), 1.28 (s, 12H, pinacol CH₃).
-
HRMS (ESI+) : m/z calc. for [M+H]⁺ 270.0966, found 270.0963.
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Boronate Hydrolysis | Use anhydrous solvents and inert atmosphere. |
| Low Borylation Efficiency | Optimize catalyst loading (5–10 mol%) and temperature (80–100°C). |
| Purification Difficulties | Employ silica gel modified with triethylamine to prevent decomposition. |
Industrial-Scale Considerations
Chemical Reactions Analysis
Key Functional Groups and Reactivity
-
Pinacolborane group : Enables Suzuki-Miyaura coupling with aryl halides or triflates to form carbon-carbon bonds .
-
Thiazole ring : Susceptible to electrophilic substitution (e.g., bromination, nitration) and nucleophilic aromatic substitution under specific conditions.
-
Ester group : Can undergo hydrolysis (acidic or basic) to form carboxylic acids or transesterification to yield other esters.
Suzuki-Miyaura Coupling
The pinacolborane group is a versatile boronic ester for cross-coupling reactions. Typical conditions involve a palladium catalyst (e.g., Pd(dppf)Cl₂), a base (e.g., K₂CO₃), and an aryl halide partner.
Ester Group Reactions
The methyl ester at the 5-position of the thiazole ring can undergo:
-
Hydrolysis : Acidic (H₃O⁺) or basic (OH⁻) conditions to form the carboxylic acid.
-
Transesterification : Reaction with alcohols (R-OH) in the presence of acid catalysts.
-
Amidation : Conversion to amides using amines and coupling reagents (e.g., DCC).
Thiazole Ring Reactions
The thiazole ring’s heteroaromatic nature allows for:
-
Electrophilic Substitution : Bromination or nitration at the 4-position (meta to the ester).
-
Nucleophilic Aromatic Substitution : Requires activating groups (e.g., electron-donating substituents) for substitution at the 2- or 5-positions.
-
Catalytic Hydrogenation : Reduction of the thiazole to a thiazoline or thiazolidine under high pressure (e.g., H₂, Pd/C).
Stability and Handling
Scientific Research Applications
Medicinal Chemistry
Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-5-carboxylate has been investigated for its pharmacological properties. The thiazole moiety is known for its role in various bioactive compounds, and the incorporation of the boron-containing dioxaborolane enhances its reactivity and biological activity.
Anticancer Activity
Recent studies have indicated that compounds containing thiazole and boron can exhibit significant anticancer properties. For instance, derivatives of thiazole have shown promising results against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis. The boron atom can also facilitate the formation of reactive intermediates that may enhance the therapeutic efficacy against tumors .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Thiazoles have been recognized for their ability to combat bacterial and fungal infections. Research has shown that modifications to the thiazole ring can lead to enhanced antimicrobial effects, making it a candidate for further development in antibiotic therapies .
Organic Synthesis
This compound serves as an important building block in organic synthesis. Its unique functional groups allow for various chemical transformations.
Cross-Coupling Reactions
The presence of the boron atom enables this compound to participate in cross-coupling reactions such as Suzuki and Negishi reactions. These reactions are vital in forming carbon-carbon bonds and are widely used in synthesizing complex organic molecules .
Synthesis of Novel Compounds
The compound can be utilized to synthesize novel thiazole derivatives with varied substituents that may exhibit enhanced biological activities. The versatility of the dioxaborolane group allows for further functionalization through nucleophilic substitutions .
Materials Science
In materials science, this compound may find applications in the development of advanced materials.
Polymer Chemistry
The compound's boron content can be advantageous in polymer chemistry for creating boron-containing polymers that exhibit unique thermal and mechanical properties. These materials could be utilized in coatings or as additives in composite materials .
Sensor Development
Due to its electronic properties and stability under various conditions, this compound could be explored for use in sensor technologies where it may serve as a sensing element for detecting specific analytes .
Mechanism of Action
The mechanism by which Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-5-carboxylate exerts its effects involves interactions with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies. The thiazole ring can interact with various biological targets, influencing cellular pathways and processes .
Comparison with Similar Compounds
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Key Substituent(s) | Applications |
|---|---|---|---|---|---|
| Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-5-carboxylate* | C₁₂H₁₆BNO₄S | ~285.15 | Thiazole | 2-Boronate, 5-Methyl ester | Suzuki coupling, drug intermediates |
| 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | C₁₀H₁₆BNO₃S | 241.11 | Thiazole | 2-Methoxy, 5-Boronate | Cross-coupling, agrochemicals |
| 2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole | C₁₁H₁₈BNO₂S | 239.14 | Thiazole | 2-Ethyl, 5-Boronate | Hydrophobic reaction environments |
| 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazole | C₁₃H₁₆BNO₃ | 245.08 | Isoxazole | 5-Boronate | Materials science, π-stacking systems |
| Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | C₁₅H₂₁BO₄ | 276.14 | Benzene | 3-Boronate, 3-Methyl ester | Aromatic biaryl synthesis |
*Estimated based on structural analogs.
Key Research Findings
- Reactivity : Thiazole boronate esters exhibit higher reactivity in Suzuki-Miyaura couplings compared to benzoate analogs due to the electron-withdrawing thiazole ring, which polarizes the boron center .
- Solubility : Ester-substituted derivatives (e.g., methyl ester) demonstrate improved solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to alkyl-substituted analogs .
- Synthetic Accessibility : Lithium-halogen exchange protocols (e.g., using n-BuLi) are universally applicable for synthesizing thiazole boronate esters, though reaction yields vary with substituent steric demand .
Commercial and Industrial Relevance
- Suppliers : TCI Chemicals () and Pharmint () list structurally similar boronate esters, indicating commercial demand for pharmaceutical and agrochemical research.
- Stability : All boronate esters are moisture-sensitive, requiring anhydrous storage. Ester groups may marginally enhance stability by reducing boronate hydrolysis rates compared to hydroxyl or amine substituents .
Q & A
Q. What are the standard synthetic routes for Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-5-carboxylate?
The synthesis typically involves boronation reactions using palladium catalysts or direct functionalization of pre-formed thiazole derivatives. For example:
- Step 1 : Synthesis of the thiazole core via condensation of thioamides with α-halo carbonyl compounds.
- Step 2 : Introduction of the boronate ester group via Miyaura borylation, employing bis(pinacolato)diboron (B₂pin₂) and a Pd catalyst (e.g., Pd(dppf)Cl₂) in anhydrous THF or dioxane at 80–100°C .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.
Key Data :
| Step | Reactants | Catalyst/Solvent | Yield | Reference |
|---|---|---|---|---|
| 1 | Thioamide, α-halo ester | EtOH, reflux | 60–75% | |
| 2 | Thiazole intermediate, B₂pin₂ | Pd(dppf)Cl₂, THF | 50–65% |
Q. How is the compound characterized to confirm structural integrity?
Multi-spectral analysis is critical:
- ¹H/¹³C NMR : The thiazole proton (δ 7.8–8.2 ppm) and boronate ester methyl groups (δ 1.2–1.4 ppm) confirm substitution patterns .
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O ester) and ~1350 cm⁻¹ (B-O stretching) .
- Elemental Analysis : Matches calculated C, H, N, and B percentages within ±0.3% .
Example : In related thiazole-boronate esters, discrepancies in elemental analysis (>0.5%) often indicate incomplete purification or residual solvents .
Advanced Research Questions
Q. How can reaction conditions be optimized for Suzuki-Miyaura cross-coupling using this compound?
Key variables include:
- Catalyst System : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands (e.g., SPhos) enhance stability and activity in polar aprotic solvents (DMF, THF) .
- Base Selection : K₂CO₃ or Cs₂CO₃ (2–3 equiv.) improves transmetallation efficiency.
- Temperature : 60–80°C balances reaction rate and boronate ester stability.
Data Contradictions : Some studies report lower yields (<40%) with aryl chlorides versus bromides, suggesting oxidative addition limitations .
Q. How do solvent polarity and steric effects influence the compound’s reactivity?
- Polar Solvents (DMF, DMSO) : Accelerate coupling but may hydrolyze the boronate ester.
- Steric Hindrance : Bulky substituents on the thiazole ring reduce coupling efficiency. For example, 2-arylthiazoles show 20% lower yields than unsubstituted analogs due to steric clashes .
Mitigation Strategy : Use bulky ligands (e.g., XPhos) to stabilize Pd intermediates .
Q. What analytical methods resolve contradictions in reported spectroscopic data?
Discrepancies in NMR shifts (e.g., thiazole protons varying by δ 0.3 ppm) may arise from:
Q. What computational tools predict the compound’s behavior in catalytic cycles?
- DFT Calculations : Model transition states for Suzuki coupling (e.g., B3LYP/6-31G* level) to identify rate-limiting steps .
- Reaction Pathway Analysis : Software like Gaussian or ORCA simulates Pd-mediated oxidative addition and reductive elimination .
Case Study : Simulations show that electron-withdrawing groups on the thiazole lower the activation energy for transmetallation by 5–8 kcal/mol .
Q. How can batch-to-batch variability in yield be minimized?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
